

# Spectroscopic and Analytical Profile of Methyl 4-(benzyloxy)-3-methoxybenzoate

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## Compound of Interest

**Compound Name:** Methyl 4-(benzyloxy)-3-methoxybenzoate

**Cat. No.:** B041899

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **Methyl 4-(benzyloxy)-3-methoxybenzoate**, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields by consolidating available data and outlining standard experimental protocols.

## Physicochemical Properties

**Methyl 4-(benzyloxy)-3-methoxybenzoate** is a solid at room temperature with the molecular formula C<sub>16</sub>H<sub>16</sub>O<sub>4</sub> and a molecular weight of 272.29 g/mol .<sup>[1]</sup> The compound, identified by the CAS Number 56441-97-5, has a reported boiling point of 400.1 ± 30.0 °C at 760 mmHg.<sup>[2]</sup> <sup>[3]</sup>

Property	Value	Reference
CAS Number	56441-97-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C16H16O4	<a href="#">[1]</a>
Molecular Weight	272.29 g/mol	<a href="#">[1]</a>
Boiling Point	400.1 ± 30.0 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Physical Form	Solid	<a href="#">[3]</a>
Purity	98%	<a href="#">[3]</a>

## Spectroscopic Data

While specific experimental spectra for **Methyl 4-(benzyloxy)-3-methoxybenzoate** are not broadly available in the public domain, this section outlines the expected spectroscopic characteristics based on its chemical structure and provides tables for data insertion upon experimental determination. A Certificate of Analysis for a commercial sample of this compound has noted that its <sup>1</sup>H NMR spectrum is consistent with its structure, though the detailed data was not provided.[\[4\]](#)

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Data for **Methyl 4-(benzyloxy)-3-methoxybenzoate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Data not available				

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: <sup>13</sup>C NMR Data for **Methyl 4-(benzyloxy)-3-methoxybenzoate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **Methyl 4-(benzyloxy)-3-methoxybenzoate**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
Data not available		

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Methyl 4-(benzyloxy)-3-methoxybenzoate**

m/z	Relative Intensity (%)	Assignment
Data not available		

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Methyl 4-(benzyloxy)-3-methoxybenzoate** (typically 5-20 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. The solution must be homogeneous.
- Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- $^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS, at 0.00 ppm).

- $^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum is acquired with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

## Infrared (IR) Spectroscopy

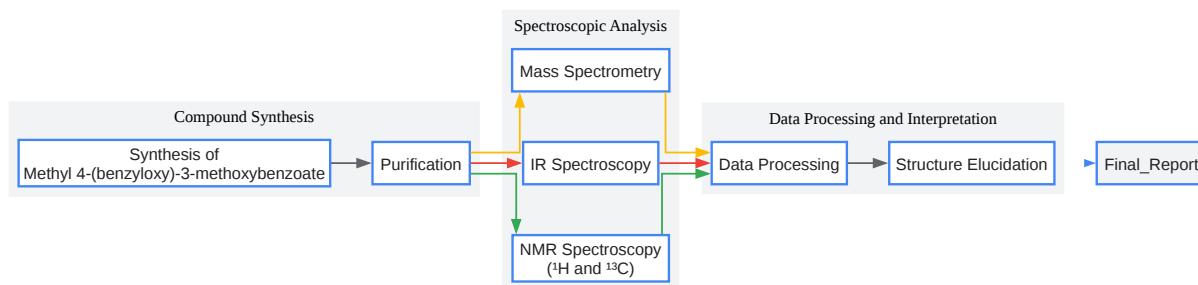
- Sample Preparation (KBr Pellet Method):
  - A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - A portion of the powder is placed in a pellet press, and pressure is applied to form a thin, transparent pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 4-(benzyloxy)-3-methoxybenzoate**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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## References

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